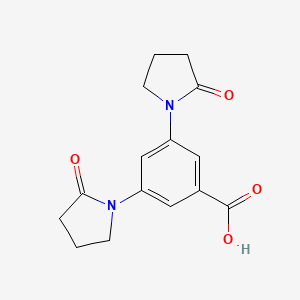
3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid
Cat. No. B2449686
Key on ui cas rn:
537657-84-4
M. Wt: 288.303
InChI Key: UKRROGZLIIZBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06992103B2
Procedure details


A solution of 3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester (D7) (201 mg, 0.666 mmol) in dioxane (2 ml) was treated with LiOH (42 mg, 0.998 mmol) and water (1 ml). The reaction mixture was stirred for 2 hours at room temperature. The solvent was then evaporated to dryness and the residue was partitioned between ethyl acetate and water. The aqueous layer was separated and acidified to pH=1. The product precipitated in the aqueous layer and was removed by filtration and dried in vacuo to D8 (128 mg) as white solid.
Name
3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester
Quantity
201 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:7]=[C:6]([N:16]2[CH2:20][CH2:19][CH2:18][C:17]2=[O:21])[CH:5]=1.[Li+].[OH-].O>O1CCOCC1>[O:21]=[C:17]1[CH2:18][CH2:19][CH2:20][N:16]1[C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:7]=1)[C:3]([OH:22])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester
|
|
Quantity
|
201 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=CC(=C1)N1C(CCC1)=O)N1C(CCC1)=O)=O
|
|
Name
|
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated in the aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in vacuo to D8 (128 mg) as white solid
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1N(CCC1)C=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
